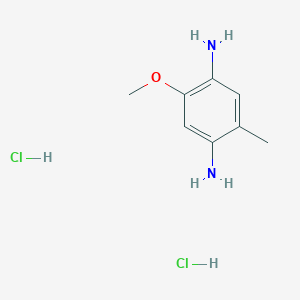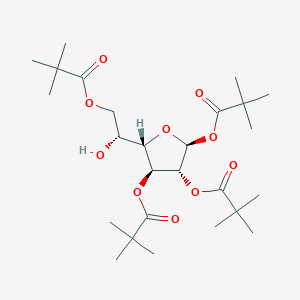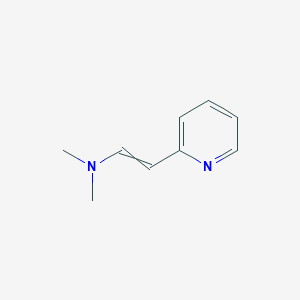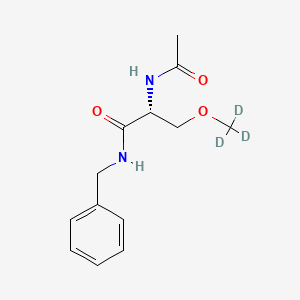
F-SPARQ F-SPA-RQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“F-SPARQ F-SPA-RQ” is also known as [18 F]-SPA-RQ, a synthetic organic compound . It is a selective radioligand used for in vivo quantification of tachykinin NK1 receptors with PET .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of “F-SPARQ F-SPA-RQ” were not found, it’s known that it’s a synthetic organic compound .
科学的研究の応用
PET Imaging with [F-18]SPA-RQ
[F-18]SPA-RQ is a novel radioligand used in positron emission tomography (PET) for visualizing neurokinin-1 (NK1) receptors in the human brain. This method aids in studying the neuroanatomical distribution of NK1 receptors and their role in central nervous system (CNS) function and dysfunction. The highest uptake of [F-18]SPA-RQ was observed in regions like the caudate and putamen, and its distribution pattern was confirmed using in vitro receptor autoradiography. This tool is crucial for exploring NK1 receptor functions in humans and can be used in clinical trials focusing on CNS dysfunction (Hietala et al., 2005).
Automated Radiosynthesis of [18F]SPA-RQ
The automated radiosynthesis of [18F]SPA-RQ, a radioligand for imaging brain neurokinin type-1 (NK1) receptors, is significant for clinical research and drug discovery. The method involves a commercial synthesis module with a custom-made robotic cooling–heating reactor, producing [18F]SPA-RQ with high radiochemical purity and specific radioactivity. This development enables regular production of [18F]SPA-RQ for clinical use in the USA (Chin et al., 2006).
[18F]-Labeled Substance P Antagonist Receptor Quantifier
The [18F]-labeled substance P antagonist receptor quantifier is used in radioimaging for detecting NK1R-expressing cells and tissues. This antagonist is notably effective in identifying NK1Rs in tumor cells from glioblastoma and breast and pancreatic carcinomas (2020).
Radiation Dosimetry of [18F]SPA-RQ
Studies on the human biodistribution and radiation dosimetry of [18F]SPA-RQ assess the safety profile and relative risks of this radioligand. By analyzing different methods of image analysis, the research determines the effective doses and individual organ exposures, providing crucial information for its safe use in human subjects (Sprague et al., 2007).
Use in Non-Small Cell Lung Cancer Analysis
Spa-RQ, comprising software for image registration (Spa-R) and quantitative analysis (Spa-Q), is an open-source tool package used for analyzing spatial tissue phenotypes in non-small cell lung cancer (NSCLC). It enables the analysis of oncogenic KRAS-related signalling activities in NSCLC and assists in classifying different signature subclasses based on MAPK/mTOR and AKT/mTOR signaling activities (Bao et al., 2019).
Neurokinin-1 Receptor Binding in Panic Disorder
A study using PET with [18F]SPA-RQ found that patients with panic disorder exhibited a widespread reduction of NK1 receptor binding in the brain. This insight into the neurobiological aspects of panic disorder can aid in understanding its pathophysiology and in developing targeted treatments (Fujimura et al., 2009).
作用機序
Safety and Hazards
A study on the radiation safety profile of [18 F]-SPA-RQ showed that the radiation dose was moderate and would potentially allow subjects to receive multiple PET scans in a single year . The lungs, upper large intestine wall, small intestine, urinary bladder wall, kidneys, and thyroid had the highest radiation-absorbed doses .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of F-SPARQ involves the coupling of two key intermediates, F-SPA and RQ, using standard peptide coupling chemistry.", "Starting Materials": [ "F-SPA (N-(2-fluoro-5-nitrophenyl)-L-alanine)", "RQ (arginylglutaminylglycylisoleucylprolylprolylaspartylglutamylphenylalanine)" ], "Reaction": [ "Step 1: Activation of F-SPA with a coupling reagent such as HATU or DIC in the presence of a base such as DIPEA or NMM.", "Step 2: Addition of RQ to the activated F-SPA solution and stirring at room temperature for several hours.", "Step 3: Purification of the crude product by reverse-phase HPLC to obtain the final F-SPARQ compound." ] } | |
CAS番号 |
262598-96-9 |
製品名 |
F-SPARQ F-SPA-RQ |
分子式 |
C21H22F4N6O |
分子量 |
450.44 |
純度 |
>95% |
同義語 |
(2S,3S)-N-[2-(fluoromethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)


